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L-selenocysteine -

L-selenocysteine

Catalog Number: EVT-1593914
CAS Number:
Molecular Formula: C3H6NO2Se
Molecular Weight: 167.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-selenocysteine zwitterion is zwitterionic form of L-selenocysteine having a anionic carboxy group and a cationic amino group; major species at pH 7.3. It is a tautomer of a L-selenocysteine.
Overview

L-selenocysteine is a naturally occurring amino acid that contains selenium, an essential trace element in human nutrition. It is recognized as the 21st amino acid and plays a critical role in various biological processes, particularly in the synthesis of selenoproteins, which are vital for antioxidant defense and redox regulation in cells. L-selenocysteine is classified as a non-standard amino acid due to its unique incorporation into proteins via a specific tRNA mechanism.

Source

L-selenocysteine is primarily found in selenoproteins, which are present in various organisms, including bacteria, plants, and animals. The biosynthesis of L-selenocysteine occurs from serine and involves the incorporation of selenium derived from dietary sources or from the metabolism of selenoamino acids. Foods rich in selenium, such as Brazil nuts, seafood, and organ meats, are significant sources of this amino acid.

Classification

L-selenocysteine belongs to the class of selenoamino acids, which are characterized by the presence of a selenium atom in place of sulfur in cysteine. This substitution imparts distinct biochemical properties to L-selenocysteine, influencing its reactivity and biological functions.

Synthesis Analysis

Methods

The synthesis of L-selenocysteine can be achieved through several methods, with notable processes including:

  1. Chemical Synthesis:
    • One method involves the reaction of serine hydrochloride with sodium selenide to produce L-selenocystine, which is subsequently reduced to L-selenocysteine using sodium borohydride under alkaline conditions .
    • Another synthetic route utilizes L-chloroalanine as a precursor. In this process, L-chloroalanine reacts with disodium diselenide to form L-selenocystine, which is then reduced to L-selenocysteine .
  2. Biological Synthesis:
    • In biological systems, L-selenocysteine is synthesized from phosphoserine through the action of specific enzymes such as phosphoseryl-tRNA synthase and selenocysteine synthase .

Technical Details

The chemical synthesis typically involves multiple steps:

  • Preparation of intermediates (e.g., L-selenocystine).
  • Reduction reactions to convert disulfide bonds into thiol groups.
  • Purification processes such as crystallization or chromatography to isolate the final product.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 138.06 g/mol.
  • Melting Point: The melting point can vary based on purity but generally lies around 120°C.
  • Solubility: Soluble in water and alcohols due to its polar functional groups.
Chemical Reactions Analysis

Reactions

L-selenocysteine participates in various biochemical reactions:

  1. Redox Reactions: It acts as an antioxidant by participating in redox reactions that protect cells from oxidative stress.
  2. Formation of Selenoproteins: It is incorporated into proteins at specific UGA codons during translation, where it replaces cysteine in certain proteins .
  3. Reactivity with Electrophiles: The selenium atom can undergo nucleophilic attacks on electrophiles, facilitating various biochemical transformations.

Technical Details

The reactivity of L-selenocysteine is influenced by its unique electronic structure due to the presence of selenium. This allows it to participate effectively in redox reactions and interact with reactive oxygen species.

Mechanism of Action

Process

The incorporation of L-selenocysteine into proteins involves a complex mechanism:

  1. tRNA Charging: Phosphoserine is attached to tRNA specific for selenocysteine.
  2. Selenium Incorporation: Selenium is added to phosphoserine by selenophosphate synthetase, forming selenophosphoserine.
  3. Translation: During protein synthesis, the UGA codon is recognized by specialized factors that facilitate the insertion of selenocysteine into growing polypeptide chains .

Data

This process requires several cofactors and enzymes, including:

  • Selenophosphate synthetase.
  • Selenocysteinyl-tRNA synthetase.
  • Specific elongation factors that recognize the UGA codon.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid when pure.
  • Odor: Generally odorless.
  • Stability: Sensitive to oxidation; should be stored under inert conditions.

Chemical Properties

  • pKa Values: The thiol group exhibits acidity similar to cysteine.
  • Reactivity: Reacts with electrophiles and can form disulfide bonds under oxidative conditions.
Applications

Scientific Uses

L-selenocysteine has several important applications:

  1. Biochemical Research: It serves as a model compound for studying redox biology and enzyme mechanisms involving selenium.
  2. Pharmaceuticals: Its derivatives are explored for potential therapeutic effects against cancer and viral infections due to their antioxidant properties .
  3. Nutrition: As a dietary supplement, it contributes to selenium intake necessary for human health.
Biosynthesis and Translational Incorporation Mechanisms

tRNA[Ser]Sec Charging and Maturation Pathways

L-Selenocysteine (Sec) biosynthesis occurs exclusively on its dedicated tRNA, tRNA[Ser]Sec, representing the only known amino acid synthesized directly on tRNA in eukaryotes. The pathway initiates with seryl-tRNA synthetase (SerRS) charging tRNA[Ser]Sec with serine, forming Ser-tRNA[Ser]Sec. Unlike canonical tRNAs, tRNA[Ser]Sec possesses unique structural features: a 90-nucleotide length (the longest known tRNA), an extended acceptor stem (9 bp), and a distinct variable arm [8]. In eukaryotes and archaea, O-phosphoseryl-tRNA kinase (PSTK) subsequently phosphorylates the serine moiety to generate O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec) [7] [8]. This phosphorylation is absent in bacteria, where Ser-tRNA[Ser]Sec is directly converted to Sec.

The mature tRNA[Ser]Sec population exists in two functionally distinct isoforms differentiated by a single methyl group (Um34) at the wobble position (position 34):

  • The Um34-lacking isoform supports housekeeping selenoprotein synthesis (e.g., glutathione peroxidases).
  • The Um34-containing isoform facilitates stress-related selenoprotein synthesis [2].This methylation fine-tunes translational efficiency and stress-responsive selenoprotein expression.

Table 1: tRNA[Ser]Sec Maturation Steps Across Domains

StepEukaryotes/ArchaeaBacteria
tRNA Structure90 nt, extended acceptor stemShorter D-arm, distinct cloverleaf
ChargingSerRS attaches serineSerRS attaches serine
ModificationPSTK phosphorylates serineDirect conversion by SelA
IsoformsUm34+/Um34−Not reported

Selenocysteine Synthase (SEPSECS) Catalytic Dynamics

Sec synthase (SEPSECS/SecS) catalyzes the final step: conversion of Sep-tRNA[Ser]Sec to Sec-tRNA[Ser]Sec using selenophosphate (H₂SePO₃⁻) as the selenium donor. This enzyme is a pyridoxal phosphate (PLP)-dependent homotetramer with three domains classifying it within fold-type I PLP enzymes [9]. Its active site contains a conserved Lys284 forming a Schiff base with PLP, essential for catalysis. The reaction proceeds via a two-step mechanism:

  • β-Elimination: Sep-tRNA[Ser]Sec undergoes phosphate removal, forming dehydroalanyl-tRNA[Ser]Sec.
  • Nucleophilic Addition: Selenophosphate decomposes to selenide (HSe⁻), which attacks dehydroalanyl-tRNA[Ser]Sec to yield Sec-tRNA[Ser]Sec [7] [9].

A critical structural feature is a phosphate-binding loop that contracts upon substrate binding. This loop recognizes the γ-phosphate of Sep-tRNA[Ser]Sec and positions selenophosphate for nucleophilic attack. Mutations in this loop (e.g., Arg328, Ser331) abolish activity, confirming its role in coordinating the reaction intermediates [9]. Notably, SEPSECS exhibits substrate ambiguity: in selenium deficiency, it incorporates cysteine using thiophosphate, forming Cys-tRNA[Ser]Sec [7] [8].

SECIS Element Architecture and Ribosomal Recruitment

SECIS (selenocysteine insertion sequence) elements are cis-acting RNA structures directing UGA recoding. Their architecture varies significantly across domains:

Table 2: SECIS Element Structural Diversity

FeatureBacteriaEukaryotesArchaeal Variants
LocationCoding region (immediate 3′ of UGA)3′ UTR3′ UTR or 5′ UTR (Methanococcus)
StructureStem-loop (40 nt); conserved U17/G23Kink-turn (Kt) motif with AUGA/GGGA apical sequenceGC-rich stem + AT loop or AUGA-Kt
Key MotifsU17 apical bulge, G23-U24 pairingSheared GA pairs, AUGA coreConserved bulge, minimal loop
Trans FactorsSelB (direct binding)SBP2 + eEFSecSelB (putative direct binding)
Multi-Sec CodonsNot supportedSupported (e.g., selenoprotein P)Limited support

In eukaryotes, the kink-turn (Kt) motif within SECIS binds SECIS-binding protein 2 (SBP2). SBP2 contains an L7Ae RNA-binding domain structurally homologous to ribosomal protein L30, enabling recognition of Kt motifs in both SECIS and rRNA [4] [5]. For selenoprotein P (containing 10–22 Sec residues), two 3′ UTR SECIS elements (SECIS1 and SECIS2) act cooperatively: SECIS2 enhances initiation of recoding at the first UGA, while SECIS1 supports processivity at downstream sites [6].

Eukaryotic vs. Prokaryotic Elongation Factor Dynamics (eEFSec/SelB)

Sec incorporation requires specialized elongation factors to deliver Sec-tRNA[Ser]Sec to the ribosome:

  • Bacteria: SelB is a single fusion protein with:
  • N-terminal EF-Tu-like domains (GTPase activity, Sec-tRNA[Ser]Sec binding).
  • C-terminal extension recognizing the SECIS stem-loop adjacent to UGA [1] [10].This creates a quaternary complex: SelB•GTP•Sec-tRNA[Ser]Sec•SECIS, positioning Sec-tRNA[Ser]Sec at the A-site [1].
  • Eukaryotes/Archaea: Two factors replace SelB:
  • SBP2: Binds SECIS and recruits eEFSec (eukaryotic elongation factor for Sec).
  • eEFSec: Delivers Sec-tRNA[Ser]Sec but lacks intrinsic SECIS affinity. Its C-terminal domain weakly interacts with SBP2 [5] [8].

A key distinction lies in spatial constraints: Bacterial SelB bridges the ribosome and proximal SECIS, enabling rapid delivery. Eukaryotes rely on SBP2-eEFSec interactions to bridge the ribosome and distal 3′ UTR SECIS, introducing kinetic delays. Archaeal SelB may represent an intermediate form; Methanococcus SelB lacks a C-terminal extension but might bind SECIS directly [10] [4].

Kinetic Bottlenecks in UGA Recoding Efficiency

Sec incorporation at UGA is intrinsically inefficient (1–3% efficiency vs. standard amino acids) due to competition with termination. Key bottlenecks include:

  • SECIS Accessibility: Distant 3′ UTR SECIS elements in eukaryotes delay ribosomal recruitment. Base-pairing between sequences flanking UGA and SECIS (tested in engineered E. coli) improves efficiency by 2–3 fold but remains suboptimal [10].
  • Factor Competition: Translation release factor 1 (eRF1) competes with the Sec incorporation machinery for UGA binding. Mutations in eRF1 that weaken termination enhance Sec insertion [5].
  • tRNA[Ser]Sec Abundance: The Um34 modification status regulates translational efficiency. Stress-induced Um34 enrichment shifts synthesis toward stress-related selenoproteins [2] [8].
  • Processivity Barriers: For multi-Sec proteins (e.g., selenoprotein P), successful insertion at the first UGA codon enhances downstream incorporation efficiency by 8–10 fold, suggesting ribosomal "reprogramming" [6].

Table 3: Quantified Recoding Efficiency Factors

FactorImpact on Sec IncorporationExperimental System
SECIS-Ribosome Distance>1 kb distance reduces efficiency 4–5 foldSelenoprotein P mutants [6]
SECIS Element TypeGGGA-core SECIS (Toxoplasma) supports 3× higher efficiency than AUGAReporter constructs [4]
SBP2 Ribosome BindingSBP2-ribosome Kt interactions increase local Sec-tRNA concentrationIn vitro reconstitution [5]
Selenium AvailabilityLow selenium shifts SEPSECS to Cys-tRNA[Ser]Sec, reducing Sec insertionTR1 mass spectrometry [7] [8]

The interplay of these factors creates a tunable system where Sec incorporation efficiency responds to cellular stress, selenium status, and translational demands [6] [8].

Properties

Product Name

L-selenocysteine

Molecular Formula

C3H6NO2Se

Molecular Weight

167.06 g/mol

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

FDKWRPBBCBCIGA-REOHCLBHSA-N

Canonical SMILES

C(C(C(=O)[O-])[NH3+])[Se]

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])[Se]

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